2-Fluoro-3-formyl-4-methylphenylboronic acid
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Overview
Description
2-Fluoro-3-formyl-4-methylphenylboronic acid is an organoboron compound that features a boronic acid group attached to a fluorinated aromatic ring. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds in the synthesis of complex organic molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-3-formyl-4-methylphenylboronic acid typically involves the borylation of a fluorinated aromatic precursor. One common method is the palladium-catalyzed borylation of 2-fluoro-3-formyl-4-methylbenzene using bis(pinacolato)diboron under mild conditions. The reaction is usually carried out in the presence of a base such as potassium acetate and a ligand like triphenylphosphine .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of solvents, catalysts, and reaction conditions is tailored to ensure scalability and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions: 2-Fluoro-3-formyl-4-methylphenylboronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst.
Oxidation: The boronic acid group can be oxidized to form phenols using oxidizing agents like hydrogen peroxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).
Oxidation: Hydrogen peroxide, sodium perborate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Major Products:
Suzuki-Miyaura Coupling: Biaryl compounds.
Oxidation: Phenols.
Reduction: Hydroxymethyl derivatives.
Scientific Research Applications
2-Fluoro-3-formyl-4-methylphenylboronic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Fluoro-3-formyl-4-methylphenylboronic acid in Suzuki-Miyaura coupling involves the formation of a palladium-boron complex, which undergoes transmetalation with an aryl or vinyl halide. This is followed by reductive elimination to form the desired carbon-carbon bond . The boronic acid group acts as a nucleophile, transferring the organic group to the palladium catalyst .
Comparison with Similar Compounds
- 3-Fluorophenylboronic acid
- 4-Fluoro-3-methylphenylboronic acid
- 4-Methoxyphenylboronic acid
Comparison: 2-Fluoro-3-formyl-4-methylphenylboronic acid is unique due to the presence of both a fluorine atom and a formyl group on the aromatic ring. This combination imparts distinct electronic properties, making it particularly useful in specific synthetic applications where electronic effects are crucial . In contrast, similar compounds like 3-Fluorophenylboronic acid and 4-Fluoro-3-methylphenylboronic acid lack the formyl group, which limits their reactivity in certain contexts .
Properties
IUPAC Name |
(2-fluoro-3-formyl-4-methylphenyl)boronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BFO3/c1-5-2-3-7(9(12)13)8(10)6(5)4-11/h2-4,12-13H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGGGFKYXVZSOQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=C(C=C1)C)C=O)F)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BFO3 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.96 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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